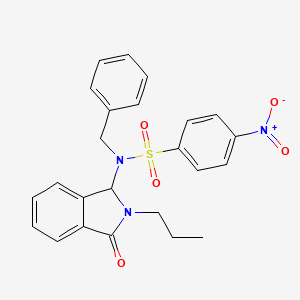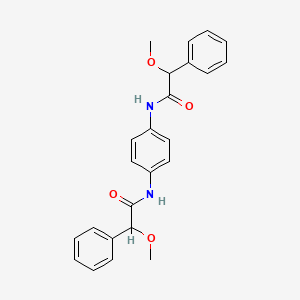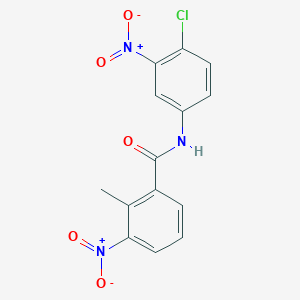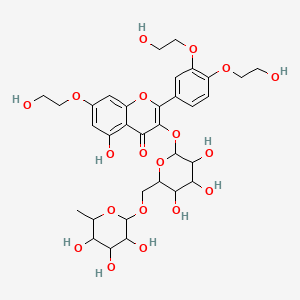![molecular formula C24H23N5O4 B12453707 N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound belonging to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes a butylphenyl group, a benzotriazole moiety, and a nitrophenoxyacetamide group. It is widely used in various fields of research, including materials science, pharmaceuticals, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the butylphenyl and nitrophenoxyacetamide groups. Common synthetic routes include:
Formation of Benzotriazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Attachment of Nitrophenoxyacetamide Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
N-[2-(4-butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide has a wide range of scientific research applications, including:
Materials Science: Used as a UV absorber and stabilizer in polymers and coatings.
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biochemistry: Studied for its antioxidant properties and ability to scavenge free radicals.
Industry: Utilized in the formulation of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of N-[2-(4-butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its ability to absorb UV radiation and convert it into heat, thereby preventing UV-induced damage. Additionally, it acts as a radical scavenger, neutralizing free radicals and protecting cells from oxidative stress. The molecular targets and pathways involved include interactions with cellular components that are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-[2-(4-butylphenyl)-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as both a UV absorber and a radical scavenger makes it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C24H23N5O4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[2-(4-butylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H23N5O4/c1-2-3-6-17-9-12-19(13-10-17)28-26-20-14-11-18(15-21(20)27-28)25-24(30)16-33-23-8-5-4-7-22(23)29(31)32/h4-5,7-15H,2-3,6,16H2,1H3,(H,25,30) |
Clé InChI |
UMYBEUAQTUCCNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)

![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)


![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)


